(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Boc-amino)-6-methylheptanoic acid is a chiral amino acid derivative that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect the amino group during various chemical reactions, ensuring that the desired transformations occur without interference from the amino functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Boc-amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. The precursor, 4-amino-6-methylheptanoic acid, undergoes a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ®-4-(Boc-amino)-6-methylheptanoic acid follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and solid-phase synthesis techniques to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the Boc group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
®-4-(Boc-amino)-6-methylheptanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
®-4-(Boc-amino)-6-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(Boc-amino)-6-methylheptanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)piperidine: Another Boc-protected amino compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds with similar protective groups used in peptide synthesis.
Uniqueness
®-4-(Boc-amino)-6-methylheptanoic acid is unique due to its specific structure, which includes a chiral center and a Boc-protected amino group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, making it valuable in asymmetric synthesis and chiral resolution processes.
Biological Activity
(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid, commonly referred to as Boc-6-methylheptanoic acid, is a chiral amino acid derivative with significant implications in organic synthesis and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.
Property | Value |
---|---|
Molecular Formula | C13H25NO4 |
Molecular Weight | 259.34 g/mol |
IUPAC Name | 6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
CAS Number | 146453-32-9 |
Melting Point | 110-111 °C |
The compound features a tert-butyloxycarbonyl (Boc) protecting group that plays a crucial role in its reactivity and applications in peptide synthesis.
The synthesis of this compound typically involves the protection of the amino group with the Boc group through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The reaction is catalyzed by bases such as triethylamine to ensure completion without side reactions .
The mechanism of action involves the stabilization of the amino group by the Boc protecting group, allowing for selective reactions during peptide synthesis. Upon deprotection, the free amino group can interact with various biological targets, including enzymes and receptors, thus influencing biological pathways.
Antimicrobial Potentiation
Recent studies have demonstrated that derivatives of Boc-protected amino acids can enhance the activity of antibiotics. For instance, compounds structurally related to this compound have been shown to potentiate the effects of antibiotics like clarithromycin against E. coli by improving membrane permeability and inhibiting efflux pumps .
Table 1 summarizes the comparative potency of various derivatives in enhancing antibiotic activity:
Compound ID | MIC Reduction (fold) | Mechanism of Action |
---|---|---|
7 | 512 | Membrane permeabilization |
22 | 128 | Efflux pump inhibition |
12 | 32 | Combined effects |
Role in Peptide Synthesis
This compound serves as a building block in peptide synthesis due to its chiral nature and ability to form stable amide bonds. This property is particularly valuable in developing enzyme inhibitors and receptor modulators, which are crucial in drug discovery .
Case Studies
- Antibiotic Enhancement : A study investigated the effect of Boc-protected amino acids on clarithromycin's efficacy against resistant strains of E. coli. The results indicated that derivatives similar to this compound significantly lowered the minimum inhibitory concentration (MIC), showcasing their potential as antibiotic adjuvants .
- Peptide Therapeutics : Research has also focused on using this compound in synthesizing peptides that mimic natural hormones. These peptides exhibit enhanced bioactivity due to their structural similarity to endogenous compounds, demonstrating the importance of Boc protection for maintaining stability during synthesis .
Properties
Molecular Formula |
C13H25NO4 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
ILHMTULQPDRVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.